Ergocorninine

Übersicht

Beschreibung

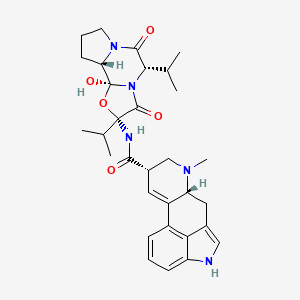

Ergocorninine is a crystalline ergopeptine and one of the ergot alkaloids separated from ergotoxine. It is known for its role as a dopamine receptor agonist. This compound was discovered by Albert Hofmann, the Swiss chemist who also created lysergic acid diethylamide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ergocorninine, like other ergot alkaloids, is typically synthesized through a series of complex organic reactionsThe process often requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Claviceps purpurea, a fungus that parasitizes the seed heads of living plants. The fungus produces sclerotia, which contain the ergot alkaloids. These sclerotia are harvested and processed to extract and purify this compound. Advanced techniques such as liquid chromatography and mass spectrometry are employed to ensure the purity and quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Ergocorninine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of this compound .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Vasoconstrictive Effects

Ergocorninine exhibits significant vasoconstrictive properties. A study demonstrated that at a concentration of , this compound caused measurable contractions in bovine dorsal metatarsal arteries, indicating its potential utility in managing vascular conditions . The potency of this compound is notable, as it ranks among the stronger vasoactive compounds when compared to other ergot alkaloids.

Neuropharmacology

Research has shown that this compound interacts with dopamine receptors, influencing neurotransmission and potentially offering therapeutic avenues for neuropsychiatric disorders. Its binding affinity to D2-dopamine receptors is comparable to that of ergometrine, suggesting a role in modulating dopaminergic activity .

Toxicological Studies

Mycotoxin Research

this compound is classified as a mycotoxin, which poses risks to livestock health. Studies have assessed the recovery rates of various ergot alkaloids, including this compound, in feces from animals fed diets containing cereal ergot. This compound was consistently found to be the least recoverable alkaloid, averaging around 7.3% . This low recovery rate raises concerns about its bioavailability and potential accumulation in animal products.

Impact on Animal Health

The presence of this compound in animal feed has been linked to reduced growth performance and adverse health effects in livestock. It is crucial for feed manufacturers to monitor the levels of this compound to mitigate these risks .

Analytical Applications

Detection Methods

Recent advancements in analytical chemistry have led to the development of methods for detecting this compound and other ergot alkaloids in feed samples. Techniques such as liquid chromatography coupled with mass spectrometry have been employed to quantify these compounds accurately . The validation results indicate high recovery rates for this compound when using optimized extraction methods, which is essential for ensuring food safety and compliance with regulatory standards.

Table 1: Summary of Vasoactive Effects of this compound

| Concentration (M) | Contractile Response (%) |

|---|---|

| Measurable contraction | |

| Significant contraction |

Table 2: Recovery Rates of Ergot Alkaloids in Feces

| Alkaloid | Recovery Rate (%) |

|---|---|

| This compound | 7.3 |

| Ergometrine | Highest recovery |

| Ergotaminine | Highest recovery |

Case Studies

Case Study 1: Vascular Response Analysis

In a controlled experiment, the vasoactive properties of this compound were assessed alongside other ergot alkaloids. Results indicated that this compound produced significant arterial contractions, which could be harnessed for therapeutic applications in conditions requiring vasodilation control .

Case Study 2: Mycotoxin Impact on Livestock

A longitudinal study monitored livestock fed diets containing varying levels of this compound. The findings highlighted a correlation between increased this compound levels and decreased growth rates, emphasizing the need for stringent monitoring of ergot alkaloids in animal feeds .

Wirkmechanismus

Ergocorninine exerts its effects primarily through its action as a dopamine receptor agonist. It binds to dopamine receptors in the brain, mimicking the effects of dopamine and modulating neurotransmitter activity. This interaction influences various molecular targets and pathways involved in neurological processes, including mood regulation, motor control, and cognitive function .

Vergleich Mit ähnlichen Verbindungen

- Ergocornine

- Ergometrine

- Ergotamine

- Ergosine

- Ergocristine

- Ergokryptine

Comparison: Ergocorninine shares structural similarities with other ergot alkaloids but exhibits unique pharmacological properties. For example, while ergocornine and this compound both act as dopamine receptor agonists, this compound has a distinct binding affinity and efficacy profile. Additionally, this compound’s specific functional groups contribute to its unique chemical reactivity and biological activity .

This compound’s unique properties make it a valuable compound for scientific research and potential therapeutic applications, distinguishing it from other ergot alkaloids.

Biologische Aktivität

Ergocorninine is a lesser-known ergot alkaloid derived from the fungus Claviceps purpurea. While research on this compound is not as extensive as for other ergot alkaloids, it exhibits notable biological activities that merit detailed examination. This article synthesizes findings from various studies, highlighting the pharmacological effects, mechanisms of action, and potential implications for health and agriculture.

Pharmacological Properties

This compound has been characterized for its interactions with various receptors and its physiological effects. Research indicates that it acts as a partial agonist at dopamine receptors, similar to other ergot alkaloids like ergocristine and ergocryptine. The pharmacological characterization of this compound shows it elicits approximately 50% of the maximum response at a concentration of 1 μmol/L, indicating moderate efficacy compared to other compounds in its class .

Table 1: Pharmacological Activity of this compound

| Compound | Type of Activity | Concentration for Max Response | Remarks |

|---|---|---|---|

| This compound | Partial Agonist | 1 μmol/L | 50% maximum response |

| Ergocristine | Partial Agonist | 0.5 μmol/L | Higher potency than this compound |

| Ergotamine | Full Agonist | 0.1 μmol/L | Most potent vasoconstrictor |

Vasoactive Effects

A significant aspect of this compound's biological activity is its vasoactive properties. Studies have demonstrated that this compound induces contraction in bovine dorsal metatarsal arteries, with a measurable response at concentrations as low as M. This effect increases significantly at higher concentrations, indicating a dose-dependent relationship .

Table 2: Vasoactive Response of this compound

| Concentration (M) | Percent Contraction (%) |

|---|---|

| 10.8 | |

| 20.5 |

Toxicological Considerations

Despite its pharmacological potential, this compound poses risks associated with ergot alkaloids, particularly in agricultural contexts. The presence of this compound in animal feed can lead to toxicity, characterized by vasoconstriction and reduced growth performance in livestock. A study found that this compound levels in feeds could reach concerning concentrations, necessitating careful monitoring .

Case Study 1: Impact on Livestock

In a controlled feeding trial involving lambs, diets containing varying levels of cereal ergot were assessed for growth performance and health impacts. The results indicated that lambs fed diets high in this compound exhibited reduced growth rates compared to control groups without added alkaloids. Specifically, the recovery percentage for this compound was noted to be significantly lower than other alkaloids like ergocristine .

Case Study 2: Human Health Implications

Research into the effects of ergot alkaloids on human health has highlighted concerns regarding their consumption through contaminated grains. This compound's vasoconstrictive properties raise questions about its potential role in vascular diseases when ingested in significant quantities over time .

Eigenschaften

IUPAC Name |

(6aR,9S)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39N5O5/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37)/t19-,23+,24-,26-,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYGDMFEEDNVBF-KMKPOGODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10891860 | |

| Record name | Ergocorninine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

564-37-4 | |

| Record name | Ergocorninine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=564-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergocorninine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergocorninine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8α)-12'-hydroxy-2',5'α-diisopropylergotaman-3',6',18-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERGOCORNININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6010ED1B7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main effects of Ergocorninine in biological systems?

A1: this compound, like other ergot alkaloids, exhibits vasoconstrictive effects. [, ] This means it causes blood vessels to narrow, potentially impacting blood flow and pressure. While often considered less potent than its (R)-epimer, Ergocornine, recent research indicates that this compound demonstrates notable vasoactivity, prompting a need for its monitoring in food sources. [, ] Additionally, it acts as an "incomplete agonist" at the ergot alkaloid-sensitive receptor in the salivary gland of the tick Amblyomma hebraeum, stimulating fluid secretion but to a lesser extent than full agonists. []

Q2: How does the structure of this compound compare to other ergot alkaloids?

A3: this compound is an (S)-epimer of Ergocornine, meaning they share the same molecular formula and weight but differ in the spatial arrangement of atoms around a specific chiral center. [, ] This difference in stereochemistry influences their biological activity. [] For example, this compound shows weaker prolactin-inhibiting properties compared to Ergocornine, demonstrating the importance of stereochemistry in its pharmacological activity. []

Q3: What analytical techniques are used to detect and quantify this compound?

A4: High-performance liquid chromatography (HPLC) coupled with various detectors, including mass spectrometry (MS), are widely used for identifying and quantifying this compound in various matrices, including food and feed. [, , , , ] These methods offer the sensitivity and selectivity needed to detect low levels of this compound and distinguish it from other ergot alkaloids. [, , ]

Q4: Are there regulations regarding the permissible levels of this compound in food and feed?

A5: While specific regulations for individual ergot alkaloids like this compound are under review, the European Union has established a maximum limit for ergot sclerotia in unprocessed cereals (excluding corn and rice). [] This highlights the concern regarding ergot alkaloid contamination in food and feed, emphasizing the need for continuous monitoring and research on their potential health effects. []

Q5: What are the implications of finding this compound in wheat samples?

A6: The detection of this compound, alongside other ergot alkaloids, in wheat samples, even at low levels, raises concerns about potential health risks associated with consuming contaminated food products. [] This emphasizes the importance of effective agricultural practices to minimize fungal contamination and the need for sensitive analytical methods for monitoring ergot alkaloids in food and feed. []

Q6: How does the occurrence of this compound in cereals vary?

A7: The occurrence of this compound, like other ergot alkaloids, can be highly variable and is influenced by factors such as cereal type, geographical location, and climatic conditions. [, ] Research shows significant variation in ergot alkaloid profiles between different cereal grains and even within the same species grown in different regions. [, ]

Q7: What is the significance of studying the pharmacological properties of this compound in ticks?

A8: Understanding the interaction of this compound with receptors in ticks like Amblyomma hebraeum provides insights into potential targets for tick control. [] By characterizing the pharmacological properties of this compound and its effects on tick physiology, researchers can explore novel approaches to managing tick populations and reducing the transmission of tick-borne diseases. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.